{[(3-Methoxyphenyl)methylidene]amino}thiourea
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Overview
Description
{[(3-Methoxyphenyl)methylidene]amino}thiourea is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Methoxyphenyl)methylidene]amino}thiourea typically involves the condensation reaction between 3-methoxybenzaldehyde and thiourea. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-Methoxybenzaldehyde+Thiourea→[(3-Methoxyphenyl)methylidene]aminothiourea
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(3-Methoxyphenyl)methylidene]amino}thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(3-Methoxyphenyl)methylidene]amino}thiourea is used as a ligand in coordination chemistry. It forms complexes with transition metals, which can be studied for their catalytic properties and electronic structures.
Biology
The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to form metal complexes is of particular interest, as these complexes can exhibit enhanced biological activity.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of {[(3-Methoxyphenyl)methylidene]amino}thiourea involves its interaction with biological macromolecules. The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- {[(2-Hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid
- {[(2-Hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 2-Aminothiazole derivatives
Uniqueness
{[(3-Methoxyphenyl)methylidene]amino}thiourea is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the thiourea moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other Schiff bases and thiourea derivatives.
Properties
IUPAC Name |
[(3-methoxyphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-8-4-2-3-7(5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKKQKDSWAUADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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